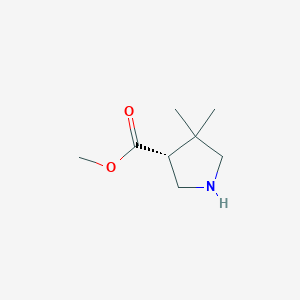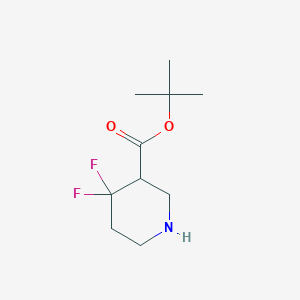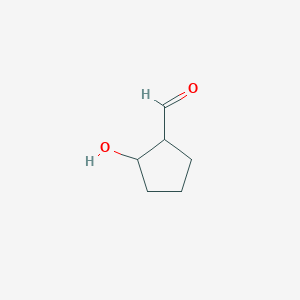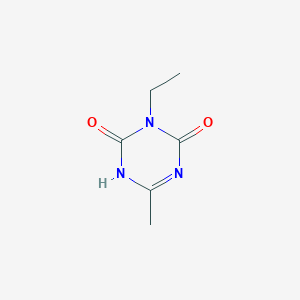
(R)-Methyl4,4-dimethylpyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Methyl4,4-dimethylpyrrolidine-3-carboxylate is a chiral compound with a pyrrolidine ring structure. It is known for its unique stereochemistry and is often used in various chemical and pharmaceutical applications due to its specific molecular configuration.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl4,4-dimethylpyrrolidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,4-dimethylpyrrolidine and methyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4,4-dimethylpyrrolidine is reacted with methyl chloroformate in the presence of a base to form the desired ester product.
Industrial Production Methods: In an industrial setting, the production of ®-Methyl4,4-dimethylpyrrolidine-3-carboxylate may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Purification: The product is purified using techniques such as distillation or crystallization to achieve the desired purity.
Types of Reactions:
Oxidation: ®-Methyl4,4-dimethylpyrrolidine-3-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted pyrrolidine derivatives.
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in asymmetric synthesis to produce enantiomerically pure compounds.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored as a precursor in the synthesis of pharmaceutical agents.
- Potential applications in drug design and development due to its chiral nature.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- Applied in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of ®-Methyl4,4-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound’s chiral center allows it to bind selectively to enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
(S)-Methyl4,4-dimethylpyrrolidine-3-carboxylate: The enantiomer of the compound, differing in its stereochemistry.
4,4-Dimethylpyrrolidine: A related compound lacking the ester group.
Methylpyrrolidine-3-carboxylate: A similar compound with a different substitution pattern on the pyrrolidine ring.
Uniqueness:
- The ®-configuration provides specific stereochemical properties that can be crucial for its activity in asymmetric synthesis and chiral recognition.
- Its unique structure allows for selective interactions in biological systems, making it valuable in medicinal chemistry and drug development.
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
methyl (3R)-4,4-dimethylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-8(2)5-9-4-6(8)7(10)11-3/h6,9H,4-5H2,1-3H3/t6-/m1/s1 |
InChIキー |
MYLAORHZWOJMEJ-ZCFIWIBFSA-N |
異性体SMILES |
CC1(CNC[C@@H]1C(=O)OC)C |
正規SMILES |
CC1(CNCC1C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13131197.png)

![3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione](/img/structure/B13131207.png)





